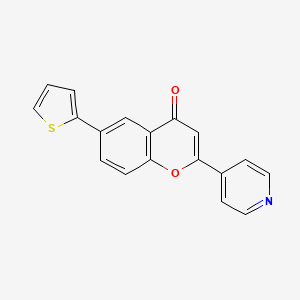
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one is a complex organic compound that features a unique structure combining pyridine, thiophene, and benzopyran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with 2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
科学的研究の応用
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the development of sensors and materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
2,5-di(pyridin-4-yl)thiophene: Similar in structure but lacks the benzopyran moiety.
4-(thiophen-2-yl)pyridine: Contains the pyridine and thiophene rings but does not have the benzopyran structure.
Uniqueness
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one is unique due to its combination of pyridine, thiophene, and benzopyran rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields of research .
生物活性
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzopyran backbone with pyridine and thiophene substituents. Its structural formula is represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound.
- In vitro Studies : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, in a study evaluating cytotoxicity, it demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating higher potency in inhibiting cancer cell proliferation .
- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound led to an increase in apoptotic cells and a blockade at the sub-G1 phase of the cell cycle, suggesting a robust apoptotic pathway activation .
- Structure-Activity Relationship (SAR) : The presence of both pyridine and thiophene rings is crucial for its biological activity. Modifications on these rings can lead to variations in potency, emphasizing the importance of these moieties in enhancing the compound’s efficacy against cancer cells .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of this compound using Ehrlich Ascites Carcinoma (EAC) and Sarcoma-180 models. The results indicated a significant reduction in tumor volume and weight, with histopathological examinations revealing reduced mitotic figures in treated groups compared to controls. This suggests that the compound effectively inhibits tumor growth through mechanisms that may involve both direct cytotoxicity and modulation of tumor microenvironment .
Case Study 2: Comparative Analysis with Other Compounds
In comparative studies with structurally similar compounds, this compound exhibited superior anticancer activity compared to other benzopyran derivatives. For example, while a related compound showed an IC50 value of 15 µM against MCF-7 cells, the target compound demonstrated an IC50 value of 5 µM, highlighting its enhanced efficacy .
Data Summary
| Biological Activity | IC50 Value (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Anticancer Activity | 5 | MCF-7 | Apoptosis induction |
| Anticancer Activity | <10 | HepG2 | Cell cycle arrest |
| Anticancer Activity | <10 | A549 | Apoptosis induction |
特性
CAS番号 |
652138-04-0 |
|---|---|
分子式 |
C18H11NO2S |
分子量 |
305.4 g/mol |
IUPAC名 |
2-pyridin-4-yl-6-thiophen-2-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO2S/c20-15-11-17(12-5-7-19-8-6-12)21-16-4-3-13(10-14(15)16)18-2-1-9-22-18/h1-11H |
InChIキー |
RCCZDDHDTRJQBA-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















